molecular formula C12H18N2 B1443770 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine CAS No. 1354659-03-2

1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine

Cat. No.: B1443770
CAS No.: 1354659-03-2
M. Wt: 190.28 g/mol
InChI Key: AISTVZGIGYAOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It is supplied for research purposes only and is not intended for diagnostic or therapeutic uses. This amine-containing scaffold is recognized in medicinal chemistry research for its potential as a key intermediate or pharmacophore in neuroscience. Scientific literature indicates that structural analogs of this compound, specifically those incorporating the trans-(2S,4R)-pyrrolidine and trans-phenylcyclopropyl amine motifs, are of significant interest in the design of dual-target therapeutics . These novel drug candidates are being investigated as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This dual mechanism of action is designed to produce analgesic effects through MOR partial agonism while potentially reducing the misuse liability typically associated with opioids via D3R antagonism, representing a promising strategy for developing safer analgesics and treatments for opioid use disorders . Researchers can utilize this compound in various applications, including as a building block in organic synthesis, a reference standard in analytical chemistry, and a precursor in the development of potential CNS-active ligands. The product is characterized by identifiers CAS 1354659-03-2 and MDL MFCD22369827 . All materials are strictly for research use in laboratory settings.

Properties

IUPAC Name

1-(3-pyrrolidin-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14/h4-6,9-10H,2-3,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISTVZGIGYAOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

One of the most efficient methods for the preparation involves palladium-catalyzed amination of aryl halides with pyrrolidine, followed by introduction of the ethanamine side chain.

  • Procedure:

    • Start with 3-bromoacetophenone or 3-bromoethylbenzene as the aryl halide precursor.
    • React with pyrrolidine in the presence of a palladium catalyst such as Pd(PPh3)4 and a suitable base like triethylamine or potassium carbonate.
    • The reaction is typically carried out in anhydrous toluene or dioxane under nitrogen atmosphere at elevated temperatures (80–110 °C).
    • After successful amination, the ketone or side chain is converted to the ethan-1-amine group by reductive amination or other amine-introducing reactions.
  • Advantages:

    • High regioselectivity for meta-substitution.
    • Good yields reported for the coupling step.
    • Mild reaction conditions compared to classical nucleophilic aromatic substitution.
  • Example Data:

Step Reagents & Conditions Yield (%) Notes
Aryl bromide amination Pd(PPh3)4 (5 mol%), pyrrolidine, NEt3, toluene, 100 °C, 12 h 75–85 High purity crude product
Side-chain modification Reductive amination with ammonia or amine source, NaBH3CN, MeOH 70–80 Conversion to ethan-1-amine

This approach is supported by synthetic protocols involving similar α-arylation and amination steps reported in the literature.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the aromatic ring bears electron-withdrawing groups, nucleophilic aromatic substitution can be employed:

  • Procedure:

    • Use 3-fluoroacetophenone or 3-chloroacetophenone as starting materials.
    • Treat with pyrrolidine under reflux in polar aprotic solvents like DMF or DMSO.
    • The nucleophilic pyrrolidine displaces the halogen to give 3-(pyrrolidin-1-yl)acetophenone.
    • Subsequent reductive amination or reduction steps convert the ketone to ethan-1-amine.
  • Limitations:

    • Requires activating groups on the aromatic ring.
    • Longer reaction times and harsher conditions may be needed.
    • Lower yields compared to palladium-catalyzed methods.

One-Pot Synthesis via α-Diazo Amides (Advanced Method)

An advanced synthetic route involves α-diazo amide intermediates:

  • Procedure:

    • Synthesize α-diazo α-phenylacetamide derivatives using diazo transfer reagents.
    • Perform α-arylation using Pd(PPh3)4 and Ag2CO3 as catalysts under nitrogen atmosphere.
    • Introduce pyrrolidine via nucleophilic substitution on the diazo intermediate.
    • Final steps involve elimination and reduction to yield the target ethan-1-amine derivative.
  • Advantages:

    • One-pot synthesis reduces purification steps.
    • Enables introduction of functional groups with high regioselectivity.
    • Yields of diazo amides and final amines are reported as good to excellent.
  • Key Reaction Conditions:

Reagent/Condition Role
Pd(PPh3)4 (5 mol%) Catalyst for α-arylation
Ag2CO3 (0.5 equiv.) Additive to enhance catalysis
Anhydrous toluene Solvent
Pyrrolidine (2 equiv.) Nucleophile
NEt3 (5 equiv.) Base
N2 atmosphere Inert conditions

This method is detailed in recent synthetic studies on α-diazo amides and related compounds.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range (%) Notes
Pd-Catalyzed Amination 3-Bromoacetophenone + Pyrrolidine Pd(PPh3)4, NEt3, Toluene 100 °C, 12 h 75–85 High regioselectivity
Nucleophilic Aromatic Substitution 3-Fluoroacetophenone + Pyrrolidine Pyrrolidine, DMF/DMSO Reflux, several hours 50–65 Requires electron-withdrawing groups
One-Pot α-Diazo Amide Route α-Diazo α-phenylacetamide precursors Pd(PPh3)4, Ag2CO3, NEt3, Pyrrolidine Room temp to reflux, inert atmosphere 70–90 Efficient, fewer purification steps

Research Findings and Optimization Notes

  • Catalyst Loading: Pd(PPh3)4 at 5 mol% is optimal for coupling reactions; lower loadings reduce yield significantly.
  • Base Selection: Triethylamine and potassium carbonate are preferred bases; stronger bases may cause side reactions.
  • Solvent Effects: Anhydrous toluene and dioxane provide the best balance of solubility and reaction rate.
  • Temperature: Elevated temperatures (80–110 °C) are required for effective coupling; however, prolonged heating can degrade sensitive intermediates.
  • Inert Atmosphere: Nitrogen or argon atmosphere is essential to prevent catalyst deactivation and side oxidation.
  • Purification: Flash column chromatography on silica gel is effective for isolating the target amine with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine exhibit significant anticonvulsant properties. In particular, compounds with similar structures have been tested in various seizure models, such as the maximal electroshock (MES) and the pentylenetetrazol (PTZ) tests. For instance, certain analogs have shown up to 75% protection against seizures in animal models, highlighting their potential as therapeutic agents for epilepsy and other seizure disorders .

Pain Management

The compound has also been explored for its analgesic properties. In preclinical models of inflammation-induced pain, it demonstrated a capacity to reduce edema and hyperalgesia significantly. The mechanism appears to involve modulation of inflammatory pathways, suggesting that it could serve as a basis for developing new anti-inflammatory drugs .

Case Study: Anticonvulsant Efficacy

A study published in MDPI reported on a series of compounds related to this compound that were tested for anticonvulsant efficacy. The results indicated that certain structural modifications enhanced the anticonvulsant activity significantly compared to the parent compound. Notably, the protective index (PI), which assesses the therapeutic window of these compounds, was calculated to evaluate their safety and efficacy .

Case Study: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model. The results showed that pretreatment with these compounds led to a substantial reduction in edema formation over time, indicating their potential utility in treating inflammatory conditions .

Research Data Table

Study Application Model Used Efficacy Reference
Study AAnticonvulsantMES & PTZ75% protection
Study BAnti-inflammatoryCarrageenan74% reduction in edema

Mechanism of Action

The mechanism of action of 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of phenyl ethanamines are highly dependent on the substituent at the 3-position. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Formula Molecular Weight CAS Physical State Notable Properties/Applications
1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine Pyrrolidin-1-yl $ C{12}H{18}N_2 $ 190.29 N/A Solid (HCl salt) Kinase inhibitor intermediates
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Pyrazol-1-yl $ C{11}H{13}N_3 $ 187.24 1006658-07-6 Liquid High solubility; used in ligand design
1-[3-(Difluoromethoxy)phenyl]ethan-1-amine Difluoromethoxy $ C9H{11}F_2NO $ 187.19 926263-64-1 Solid Enhanced metabolic stability
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine Fluoro + methylpiperazinyl $ C{13}H{20}FN_3 $ 237.32 1019552-56-7 Solid CNS-targeting agents
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine HCl Trifluoromethoxy $ C9H{10}F_3NO \cdot HCl $ 247.64 N/A Solid Improved solubility (salt form)

Commercial and Regulatory Considerations

  • The discontinuation of this compound contrasts with the availability of analogs like the pyrazole and fluorinated derivatives, suggesting superior stability or market demand for the latter .
  • Regulatory scrutiny applies to psychoactive analogs (e.g., TFMPP), emphasizing the need for substituent-driven safety profiling .

Biological Activity

Overview

1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine, also known by its CAS number 1354659-03-2, is an organic compound characterized by a pyrrolidine ring attached to a phenyl group, which is further linked to an ethanamine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances the compound's binding affinity to these targets, potentially modulating various biological pathways. This can lead to effects such as enzyme inhibition or activation, influencing cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds derived from similar pyrrolidine structures have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

Anticonvulsant Activity

In a study focused on anticonvulsant properties, derivatives of compounds similar to this compound were evaluated in established seizure models. Some derivatives displayed up to 100% protection in animal models at certain dosages, suggesting a strong potential for therapeutic applications in epilepsy . The protective index (PI), which assesses the safety and efficacy ratio, was calculated for these compounds, further supporting their viability as anticonvulsants.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

Study Focus Findings
MDPI Study (2021)Anticonvulsant ActivityCompounds demonstrated up to 100% protection in seizure models; effective against focal epilepsy .
PMC Study (2020)GSK-3β InhibitionRelated compounds showed promising inhibitory potency against GSK-3β with minimal cytotoxicity .
Enamine Study (2024)Antimicrobial ActivitySimilar pyrrolidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

The unique structure of this compound allows for diverse interactions with biological targets compared to other pyrrolidine derivatives. For example:

Compound Structure Biological Activity
2-(Pyrrolidin-1-yl)ethan-1-amineLess complex structureModerate activity
4-(Pyrrolidin-1-yl)benzonitrileDifferent substitution patternVaried activity
1-(Thiophen-3-yl)-piperidineDistinct characteristicsSpecific interactions

The substitution pattern on the phenyl ring significantly influences the reactivity and biological activity of these compounds. The specific design of this compound may enhance its pharmacokinetic properties compared to simpler analogs.

Q & A

Q. What are the established synthetic routes for 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine, and how can purity be optimized during synthesis?

The compound can be synthesized via C–N cross-coupling reactions, such as the Chan–Evans–Lam protocol, which facilitates aryl-amine bond formation . Key steps include selecting appropriate boronic acids and optimizing reaction time/temperature. Purity optimization involves chromatographic purification (e.g., flash column chromatography) and recrystallization using solvents like ethanol or ethyl acetate. Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how are they applied?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on amine proton signals (δ ~1.5–2.5 ppm) and aromatic ring resonances. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Elemental analysis validates empirical formulas .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion; work in a fume hood. Toxicity data may be limited, so adhere to general amine-handling guidelines: store in inert atmospheres, avoid contact with oxidizing agents, and dispose of waste via approved protocols .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Perform solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) at 25°C. Stability studies should include pH variations (e.g., 3–10), thermal stress (e.g., 40–80°C), and light exposure. Monitor degradation via UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

A 2³ factorial design evaluates three variables (e.g., catalyst loading, temperature, solvent ratio) at two levels (high/low). Response surface methodology (RSM) identifies interactions between variables, enabling yield optimization. For example, a central composite design (CCD) might reveal that temperature has a non-linear impact on reaction efficiency .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations analyze electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. COMSOL Multiphysics simulations model reaction kinetics under varying pressures and temperatures, providing insights into transition states and activation energies .

Q. What strategies resolve contradictions in physicochemical data (e.g., melting points, solubility) reported across studies?

Use regression analysis to statistically compare datasets, identifying outliers. Validate methods via inter-laboratory reproducibility studies. Employ advanced techniques like differential scanning calorimetry (DSC) for precise melting point determination and controlled solvent systems for solubility validation .

Q. How can orthogonal design improve process optimization for large-scale synthesis?

Orthogonal arrays (e.g., L9 Taguchi design) test multiple factors (e.g., reaction time, reagent stoichiometry, mixing speed) with minimal experimental runs. This method identifies dominant variables and reduces resource expenditure. For example, optimizing catalyst concentration and solvent polarity may disproportionately impact yield .

Q. What mechanistic insights explain the compound’s role in catalytic cycles or drug-target interactions?

Kinetic isotope effect (KIE) studies and isotopic labeling trace reaction pathways. For drug-target studies, molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to receptors like G-protein-coupled receptors (GPCRs). In vitro assays validate inhibitory effects on enzymatic activity .

Q. How can AI-driven automation enhance experimental workflows for derivative synthesis?

AI platforms (e.g., IBM RXN) propose retrosynthetic pathways and predict reaction outcomes. Coupled with robotic liquid handlers, these systems enable high-throughput screening of reaction conditions. Real-time adjustments based on in-line analytics (e.g., Raman spectroscopy) improve yield and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.